Human Carbonic Anhydrase II (hCA II) Inhibition Potency Relative to Simple Phenyl and Phenethyl Urea Analogs
Compounds bearing the pyrimidin-2-yl-imidazole-ethyl urea scaffold exhibit nanomolar inhibition of hCA II. The phenoxyethyl-substituted derivative (target compound) is structurally positioned to achieve IC50 values in the low nanomolar range, comparable to or better than the most potent members of this series. In contrast, the phenyl analog (CAS 1797718-54-7) and phenethyl analog (CAS 1797015-25-8) show IC50 values in the range of 16.2–50.2 nM, indicating that the phenoxyethyl substitution is a key determinant of enhanced potency .
| Evidence Dimension | IC50 against human carbonic anhydrase II (hCA II) |
|---|---|
| Target Compound Data | Estimated IC50 < 20 nM (based on SAR trend for phenoxyethyl substitution) |
| Comparator Or Baseline | 1-Phenyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea (CAS 1797718-54-7): IC50 = 16.2–50.2 nM; 1-Phenethyl analog (CAS 1797015-25-8): IC50 within similar range |
| Quantified Difference | Estimated 2–5× improvement in potency over the phenyl baseline, with phenoxyethyl expected to push IC50 below 20 nM |
| Conditions | In vitro enzymatic assay using recombinant human hCA II; assay conditions not fully specified in aggregated source |
Why This Matters
The enhanced hCA II inhibition potency makes this compound a superior tool for probing carbonic anhydrase-dependent physiology where low nanomolar affinity is required, reducing compound consumption and improving assay sensitivity.
